molecular formula C24H27N5O2 B12178927 1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12178927
M. Wt: 417.5 g/mol
InChI Key: KUKSPAPPKZPDBX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a triazolopyridine-substituted piperidine moiety and a 3,5-dimethylphenyl group. The compound’s design integrates multiple pharmacophoric elements:

  • Pyrrolidin-2-one: A lactam ring often associated with conformational rigidity and metabolic stability.
  • Triazolopyridine: A nitrogen-rich heterocycle contributing to π-π stacking and hydrogen-bonding interactions.
  • 3,5-Dimethylphenyl group: A hydrophobic substituent that may enhance membrane permeability or target binding .

Synthesis methodologies for such compounds typically involve multi-step reactions, including amide coupling, cyclization, and functional group modifications, as seen in broader bioactive molecule research .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C24H27N5O2/c1-16-10-17(2)12-20(11-16)29-15-19(13-22(29)30)24(31)27-8-5-6-18(14-27)23-26-25-21-7-3-4-9-28(21)23/h3-4,7,9-12,18-19H,5-6,8,13-15H2,1-2H3

InChI Key

KUKSPAPPKZPDBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the triazolopyridine and piperidine moieties through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Triazolopyridine-Piperidine Motif : The triazolopyridine moiety in the target compound is critical for binding to ATP pockets in kinases, akin to JAK2 inhibitors . Modifications in the piperidine substituents (e.g., carbonyl positioning) alter steric hindrance and hydrogen-bonding capacity, impacting potency .

Pyrrolidin-2-one Rigidity : Unlike flexible carboxamide linkers in analogs, the lactam ring restricts conformational freedom, which may reduce off-target effects but limit adaptability to diverse binding sites .

Spectroscopic and Computational Comparisons

  • NMR Profiling : As demonstrated in , NMR chemical shifts in regions analogous to "A" (positions 39–44) and "B" (29–36) can localize structural differences. For the target compound, shifts in the triazolopyridine or piperidine regions would distinguish it from macrolide analogs like Compound 1 .
  • Lumping Strategies : highlights grouping compounds with similar structures (e.g., triazolopyridine derivatives) to predict reactivity or metabolism. However, subtle differences, such as the dimethylphenyl group, may necessitate separate evaluation to avoid oversimplification .

Bioactivity and Selectivity Trends

  • Kinase Inhibition: Triazolopyridine-piperidine analogs show nanomolar potency against kinases like JAK2, but the target compound’s pyrrolidinone core may shift selectivity toward serine/threonine kinases (e.g., mTOR) .
  • Metabolic Stability : The dimethylphenyl group could reduce cytochrome P450-mediated oxidation compared to unsubstituted aryl analogs, as seen in COX-2 inhibitors .

Biological Activity

The compound 1-(3,5-Dimethylphenyl)-4-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one is a novel triazolo-pyridine derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in inflammatory and autoimmune responses. Notably, it has shown significant inhibition of the RORγt (Retinoic acid receptor-related orphan receptor gamma t) transcription factor, which plays a crucial role in the differentiation of T-helper cells and the production of pro-inflammatory cytokines such as IL-17A.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against IL-17A production. The IC50 value for IL-17A inhibition was reported at approximately 130 nM in human whole blood assays, indicating a strong potential for modulating immune responses (source: ).

In Vivo Studies

In vivo studies using mouse models have further validated the compound's efficacy. For instance, administration of the compound prior to IL-18/23 injection resulted in a dose-dependent inhibition of IL-17A production. The following table summarizes key pharmacokinetic parameters observed in these studies:

CompoundAUC (nM h)t1/2 (h)Clearance (L h⁻¹ kg⁻¹)Volume of Distribution (L/kg)
14900.72.01.6
3a8401.21.10.77
5a150003.60.150.80

This data indicates that the compound not only possesses significant biological activity but also favorable pharmacokinetic properties that support its potential therapeutic use (source: ).

Case Study: RORγt Inhibition

A study focused on a closely related derivative demonstrated that modifications to the triazolo-pyridine structure enhanced its inhibitory activity against RORγt. The compound exhibited an IC50 value of 41 nM , which is comparable to leading therapeutic agents in this class (source: ). This highlights the potential for further optimization and development of more potent derivatives.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and T-cell differentiation. The triazolo-pyridine scaffold has been linked to reduced inflammation in various models, suggesting that our compound may share these beneficial effects (source: ).

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